molecular formula C20H21NO2 B4197014 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione

3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione

Cat. No. B4197014
M. Wt: 307.4 g/mol
InChI Key: QBYXYSJBOPZARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as DMPD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPD is a derivative of thalidomide, which is a drug that was initially developed as a sedative but later found to cause severe birth defects. However, DMPD does not have the same harmful effects as thalidomide and has been studied extensively for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to inhibit the activity of the NF-kB pathway, which is a key regulator of inflammation and cell survival. By inhibiting this pathway, 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. Studies have shown that 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione can induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for the breakdown of cellular components. 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is its potential as a therapeutic agent for various diseases. 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has shown promising results in preclinical studies and has the potential to be developed into a drug for human use. However, one of the limitations of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is its complex synthesis process, which can make it difficult to obtain a high yield of pure product. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione and its potential side effects.

Future Directions

There are several future directions for research on 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione. One area of research is the development of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione for the treatment of various types of cancer. Another area of research is the potential use of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione in the treatment of inflammatory diseases. Studies are needed to determine the effectiveness of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione in animal models of inflammatory diseases and to determine the optimal dosage and administration of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione for human use. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione and its potential side effects.

Scientific Research Applications

3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has shown promising results in various scientific research studies. One of the most significant applications of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is its potential as an anti-cancer agent. Studies have shown that 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-[(3,5-dimethylphenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-13-4-6-18(7-5-13)21-19(22)12-17(20(21)23)11-16-9-14(2)8-15(3)10-16/h4-10,17H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYXYSJBOPZARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793494
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3,5-Dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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